molecular formula C20H24N2O5S B10880119 3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B10880119
M. Wt: 404.5 g/mol
InChI Key: CWHYJFLALZXOBG-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a piperidinosulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactionsThe piperidinosulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce primary amines .

Scientific Research Applications

3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the piperidinosulfonyl group, resulting in different chemical and biological properties.

    N~1~-[4-(Piperidinosulfonyl)phenyl]benzamide:

Uniqueness

3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE is unique due to the presence of both methoxy and piperidinosulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

3,5-dimethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H24N2O5S/c1-26-17-12-15(13-18(14-17)27-2)20(23)21-16-6-8-19(9-7-16)28(24,25)22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,21,23)

InChI Key

CWHYJFLALZXOBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC

Origin of Product

United States

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